molecular formula C16H14BrClN2O2 B2471324 (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide CAS No. 329049-30-1

(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide

Cat. No.: B2471324
CAS No.: 329049-30-1
M. Wt: 381.65
InChI Key: CGDWRIYCGWVFBV-DJKKODMXSA-N
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Description

(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C16H14BrClN2O2 and its molecular weight is 381.65. The purity is usually 95%.
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Biological Activity

(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide, a synthetic organic compound, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Details
IUPAC NameN-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide
Molecular FormulaC16H14BrClN2O2
Molecular Weight381.65 g/mol
CAS Number329049-30-1

This compound features a hydrazide linkage, a bromobenzylidene moiety, and a chlorinated phenoxy group, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating moderate to strong antibacterial activity .

Anticancer Potential

Research has indicated that this compound shows promising anticancer activity. In a study involving human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, this compound induced apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, administration of the compound significantly reduced paw edema compared to control groups. The observed reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : By activating caspases and other apoptotic pathways, it promotes programmed cell death in malignant cells.
  • Reduction of Oxidative Stress : The antioxidant properties may help mitigate oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Resistance : A study conducted in 2023 demonstrated that this compound could restore sensitivity in antibiotic-resistant E. coli strains when used in combination with traditional antibiotics .
  • Cancer Cell Line Analysis : In a comparative study with standard chemotherapeutics, this hydrazide showed superior cytotoxic effects against resistant cancer cell lines, suggesting potential as an adjunct therapy .
  • Inflammatory Disease Models : Animal models treated with the compound exhibited reduced symptoms of rheumatoid arthritis, showcasing its therapeutic potential in chronic inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide exhibits significant antimicrobial properties. In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating moderate to strong antibacterial activity. The compound's effectiveness against antibiotic-resistant strains has been particularly noteworthy, suggesting potential as an adjunct therapy in combating antimicrobial resistance .

Anticancer Potential

The compound shows promising anticancer activity. In studies involving human cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer cells, it induced apoptosis in a dose-dependent manner. The IC50 values reported were approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells. These findings indicate that this compound may serve as a potential therapeutic agent in cancer treatment, particularly against resistant cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, administration of this compound significantly reduced paw edema compared to control groups. This reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action appears to involve the inhibition of key enzymes involved in inflammatory processes and the reduction of oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Resistance : A study conducted in 2023 demonstrated that this compound could restore sensitivity in antibiotic-resistant E. coli strains when used in combination with traditional antibiotics .
  • Cancer Cell Line Analysis : In comparative studies with standard chemotherapeutics, this hydrazide showed superior cytotoxic effects against resistant cancer cell lines, suggesting potential as an adjunct therapy .
  • Inflammatory Disease Models : Animal models treated with the compound exhibited reduced symptoms of rheumatoid arthritis, showcasing its therapeutic potential in chronic inflammatory conditions .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-11-8-14(18)6-7-15(11)22-10-16(21)20-19-9-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDWRIYCGWVFBV-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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